Ethyl 2-(4-Chloro-3-Nitrobenzamido)Benzoate: Synthesis, Characterization, and Quinazolinone Scaffold Utility
Ethyl 2-(4-Chloro-3-Nitrobenzamido)Benzoate: Synthesis, Characterization, and Quinazolinone Scaffold Utility
Executive Summary
This technical guide details the synthesis, characterization, and application of Ethyl 2-(4-chloro-3-nitrobenzamido)benzoate , a critical intermediate in the design of bioactive heterocyclic libraries. As a derivative of ethyl anthranilate, this molecule serves as a "privileged structure" precursor. It bridges simple aromatic esters to complex quinazolinone scaffolds—pharmacophores widely utilized in oncology (EGFR inhibitors), antimicrobial research, and inflammation modulation.
The guide prioritizes a robust, scalable synthetic protocol using Schotten-Baumann conditions, followed by a strategic analysis of its downstream utility in Nucleophilic Aromatic Substitution (
Chemical Identity & Structural Analysis[1][2][3][4][5]
| Property | Specification |
| IUPAC Name | Ethyl 2-[(4-chloro-3-nitrobenzoyl)amino]benzoate |
| Molecular Formula | |
| Molecular Weight | 348.74 g/mol |
| Core Scaffold | Anthranilate Ester (Ortho-aminobenzoate) |
| Key Functionalities | • Ester: Precursor for cyclization (oxazinone/quinazolinone).• Amide: Stable linker, H-bond donor.• 4-Cl-3- |
| CAS (Related) | Analogous to CAS 122-04-3 (Acid Chloride precursor) |
Synthetic Protocol: Acylation of Ethyl Anthranilate[5]
This protocol utilizes a base-mediated nucleophilic acyl substitution.[1] The choice of 4-chloro-3-nitrobenzoyl chloride as the electrophile is critical; the nitro group ortho to the chlorine activates the ring for future diversification, while the carbonyl ensures amide formation.
Reagents & Materials[1][3][4][7][8][9][10][11]
-
Substrate: Ethyl Anthranilate (1.0 eq)
-
Reagent: 4-Chloro-3-nitrobenzoyl chloride (1.1 eq)
-
Base: Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
-
Quench: 1M HCl, Saturated
, Brine
Step-by-Step Methodology
-
Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Solubilization: Dissolve Ethyl Anthranilate (10 mmol) in anhydrous DCM (50 mL). Add TEA (15 mmol) and cool the solution to 0°C in an ice bath.
-
Rationale: Low temperature prevents double acylation and hydrolysis of the acid chloride.
-
-
Addition: Dissolve 4-Chloro-3-nitrobenzoyl chloride (11 mmol) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Observation: A white precipitate (TEA[2]·HCl salts) will form immediately.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–5 hours. Monitor via TLC (Hexane:EtOAc 3:1). The starting amine spot (
) should disappear. -
Workup:
-
Purification: Recrystallize the crude solid from hot Ethanol (95%) .
-
Target: Pale yellow needles or crystalline powder.
-
Troubleshooting & Optimization
-
Moisture Sensitivity: The acid chloride is moisture-sensitive. If the reagent is old, increase equivalents to 1.2–1.3 eq or reflux in thionyl chloride prior to use.
-
Solvent Alternative: For scale-up (>10g), Pyridine can be used as both solvent and base. However, removal of pyridine requires rigorous acid washing.
Mechanistic Pathway & Visualization
The reaction follows a standard Addition-Elimination mechanism at the carbonyl carbon. The subsequent utility lies in the cyclization to quinazolinones.
Figure 1: Synthetic pathway from precursors to the target amide and potential cyclization.[4][3]
Downstream Utility: The "Privileged Scaffold" Concept
The value of this derivative lies in its trifunctional nature. It is not merely an end-product but a divergent node for library synthesis.
A. Quinazolinone Cyclization (The Niementowski Variation)
Reaction with hydrazine hydrate or primary amines in refluxing ethanol converts the amide-ester motif into a Quinazolin-4(3H)-one .
-
Reagents:
(excess), EtOH, Reflux.[5] -
Mechanism: Hydrazinolysis of the ester
Intramolecular imine formation Dehydration. -
Application: Antimicrobial and anticancer agents.[6][4][7][8]
B. Nucleophilic Aromatic Substitution ( )
The 4-Chloro-3-nitro motif is highly reactive. The nitro group at the ortho position withdraws electron density, activating the chlorine for displacement by nucleophiles (amines, thiols, alkoxides).
-
Timing: This can be performed before or after cyclization, allowing for "late-stage functionalization."
Figure 2: Divergent synthetic utility of the target molecule.
Analytical Characterization (Expected Data)
Validation of the structure relies on confirming the loss of the amine protons of anthranilate and the presence of the new amide linker.
| Technique | Expected Signal / Characteristic | Assignment |
| 1H NMR (DMSO- | Amide -NH- (Deshielded, diagnostic) | |
| Benzoyl Ring (H-2, H-5, H-6 of nitro-chloro ring) | ||
| Anthranilate Ring | ||
| Ester | ||
| Ester | ||
| IR Spectroscopy | 1680 – 1700 | Ester C=O stretch |
| 1650 – 1660 | Amide C=O stretch (Amide I) | |
| 1530 & 1350 | Nitro ( | |
| Mass Spectrometry | Chlorine isotope pattern ( |
Safety & Handling
-
Nitro Compounds: While stable, polynitro compounds can be energetic. This mono-nitro derivative is generally stable but should not be subjected to extreme heat (>200°C) without DSC testing.
-
Acid Chlorides: 4-chloro-3-nitrobenzoyl chloride is corrosive and a lachrymator. Handle in a fume hood.
-
Waste Disposal: Aqueous washings containing pyridine or TEA must be segregated into organic waste streams, not poured down the drain.
References
-
Synthesis of Quinazolinone Derivatives: Soltani Rad, M., et al. "Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities." Iranian Journal of Pharmaceutical Research, vol. 16, no. 2, 2017. Link
-
Crystal Structure of Analogs: Saeed, S., et al. "Ethyl 2-(4-nitro-benzamido)-benzoate, a non-merohedral twin."[9] Acta Crystallographica Section E, vol. 67, no. 2, 2011. Link
-
General Amide Synthesis (Schotten-Baumann): Putra, G.S., et al. "Quantitative Assay of Cardiovascular agents... Reaction on Anthranilic Acid with Some of benzoyl chloride derivatives."[10][4][3] Journal of Chemical and Pharmaceutical Research, vol. 9, no. 8, 2017. Link
-
Reagent Properties (4-Nitrobenzoyl chloride): NIST Chemistry WebBook, SRD 69. "4-Nitrobenzoyl chloride."[11][6][3] Link
Sources
- 1. Quinazolinone synthesis [organic-chemistry.org]
- 2. Ethyl 4-chloro-3-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-(3-chlorophenethyl)-4-nitrobenzamide | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ethyl 2-(4-nitro-benzamido)-benzoate, a non-merohedral twin - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. 4-Nitrobenzoyl chloride [webbook.nist.gov]
